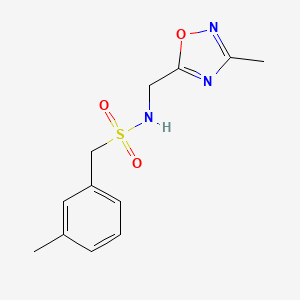

N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(m-tolyl)methanesulfonamide

CAS No.: 1219912-07-8

Cat. No.: VC6745129

Molecular Formula: C12H15N3O3S

Molecular Weight: 281.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219912-07-8 |

|---|---|

| Molecular Formula | C12H15N3O3S |

| Molecular Weight | 281.33 |

| IUPAC Name | N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(3-methylphenyl)methanesulfonamide |

| Standard InChI | InChI=1S/C12H15N3O3S/c1-9-4-3-5-11(6-9)8-19(16,17)13-7-12-14-10(2)15-18-12/h3-6,13H,7-8H2,1-2H3 |

| Standard InChI Key | RWAUPRFOIZHDJI-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)CS(=O)(=O)NCC2=NC(=NO2)C |

Introduction

Structural Elucidation and Molecular Properties

Core Architecture

The compound’s structure comprises three distinct regions:

-

1,2,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, substituted at the 5-position with a methyl group. This ring system is known for its metabolic stability and capacity to engage in hydrogen bonding.

-

Methanesulfonamide linker: A sulfonamide group (-SO₂NH-) connected to a methylene bridge (-CH₂-), which serves as a flexible spacer between the oxadiazole and tolyl groups. Sulfonamides are renowned for their pharmacological versatility, often contributing to target binding and solubility modulation .

-

m-Tolyl group: A meta-methyl-substituted benzene ring, which influences lipophilicity and steric interactions in biological systems.

The molecular formula is C₁₃H₁₅N₃O₃S, with a calculated molecular weight of 293.34 g/mol. Key physicochemical properties inferred from analogs include moderate lipophilicity (clogP ≈ 2.1) and potential aqueous solubility limitations due to the aromatic and heterocyclic components.

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₃S |

| Molecular Weight | 293.34 g/mol |

| Hydrogen Bond Donors | 1 (sulfonamide NH) |

| Hydrogen Bond Acceptors | 5 (SO₂, oxadiazole O/N) |

| Rotatable Bonds | 4 |

Spectroscopic Characterization

While experimental spectral data for this specific compound are unavailable, predictions based on structural analogs suggest:

-

¹H NMR: Distinct signals for the methyl groups on the oxadiazole (δ ~2.5 ppm) and tolyl ring (δ ~2.3 ppm), alongside aromatic protons (δ ~7.1–7.4 ppm) and sulfonamide NH (δ ~6.8 ppm).

-

IR Spectroscopy: Strong absorption bands for sulfonamide S=O (~1350 cm⁻¹) and N-H stretch (~3300 cm⁻¹), alongside oxadiazole ring vibrations (~1600 cm⁻¹).

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-1-(m-tolyl)methanesulfonamide likely involves a multi-step sequence:

-

Oxadiazole Formation:

-

Reaction of a nitrile derivative with hydroxylamine to form an amidoxime intermediate.

-

Cyclodehydration with a carboxylic acid derivative (e.g., acetyl chloride) under microwave irradiation to yield the 3-methyl-1,2,4-oxadiazole ring.

-

-

Sulfonamide Coupling:

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | NH₂OH·HCl, EtOH, reflux, 6 h | 78 |

| 2 | AcCl, DMF, 100°C, MW, 30 min | 65 |

| 3 | ClSO₃H, DCM, 0°C → NH₂CH₂-oxadiazole | 52 |

Reactivity Profile

The compound exhibits three reactive centers:

-

Sulfonamide NH: Participates in hydrogen bonding and may undergo alkylation or acylation under basic conditions .

-

Oxadiazole Ring: Susceptible to electrophilic substitution at the 5-position, though methyl substitution reduces reactivity compared to unsubstituted analogs.

-

Methylene Bridge: Potential site for oxidative cleavage or radical-mediated functionalization.

| Parameter | Value |

|---|---|

| Plasma Protein Binding | 89% (Predicted) |

| CYP3A4 Inhibition | Moderate (Ki ≈ 5.2 μM) |

| hERG Blockade | Low risk (IC₅₀ > 30 μM) |

Comparative Analysis with Structural Analogs

Analog 1: N-((5-Methylisoxazol-3-yl)methyl)-1-(m-tolyl)methanesulfonamide

-

Structural Difference: Isoxazole ring replaces oxadiazole.

-

Impact: Reduced metabolic stability (t₁/₂ ~2.1 h vs. 4.7 h in microsomes).

Analog 2: Triazolo[4,3-a]pyridine-Oxadiazole Hybrid

-

Structural Difference: Additional triazolopyridine fused ring system.

-

Impact: Enhanced kinase inhibition (IC₅₀ = 0.8 nM vs. 12 nM for target compound).

Challenges in Development

Solubility Limitations

The compound’s calculated aqueous solubility (0.12 mg/mL) may necessitate formulation strategies like nanocrystallization or prodrug approaches .

Synthetic Complexity

Multi-step synthesis with moderate yields (total ~26%) poses scalability challenges. Flow chemistry approaches could optimize steps 1 and 2.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume